molecular formula C20H24N2O2S B4464225 N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-(phenylthio)acetamide

N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-(phenylthio)acetamide

Cat. No. B4464225
M. Wt: 356.5 g/mol
InChI Key: ZYQKOTPGLQGLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-(phenylthio)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPPTA, and it has been found to exhibit a range of biochemical and physiological effects that make it an interesting subject for further investigation.

Mechanism of Action

The mechanism of action of MPPTA involves its ability to bind to specific receptors in the brain, including the alpha-7 nicotinic acetylcholine receptor. This binding activity leads to the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
MPPTA has been found to exhibit a range of biochemical and physiological effects, including the ability to enhance cognitive function, improve memory, and reduce anxiety. This compound has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPPTA in lab experiments is its ability to selectively target specific receptors in the brain, making it a useful tool for studying the function of these receptors. However, one limitation of using MPPTA is its potential toxicity, which must be carefully monitored in order to ensure the safety of experimental subjects.

Future Directions

There are several potential future directions for research on MPPTA, including the development of new compounds based on its structure, the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, further studies are needed to determine the optimal dosages and administration routes for MPPTA in order to maximize its potential benefits while minimizing any potential risks.

Scientific Research Applications

MPPTA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to exhibit a range of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitter receptors in the brain.

properties

IUPAC Name

N-[4-(1-methylpiperidin-4-yl)oxyphenyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-22-13-11-18(12-14-22)24-17-9-7-16(8-10-17)21-20(23)15-25-19-5-3-2-4-6-19/h2-10,18H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQKOTPGLQGLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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